molecular formula C20H12N2 B11772829 Dinaphthazine CAS No. 258-76-4

Dinaphthazine

Cat. No.: B11772829
CAS No.: 258-76-4
M. Wt: 280.3 g/mol
InChI Key: DVFTXJRRXYVZMY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinaphthazine can be synthesized through several methods, including:

    Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminonaphthalene with 1,2-diketones under acidic conditions. The reaction typically requires a strong oxidizing agent such as ferric chloride (FeCl3) or potassium permanganate (KMnO4).

    Reductive Cyclization: Another approach is the reductive cyclization of diphenylamines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves the oxidative cyclization method due to its higher yield and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the formation of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium dichromate (K2Cr2O7).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced phenazine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups, alkyl groups

Major Products:

    Oxidation: Oxidized phenazine derivatives

    Reduction: Reduced phenazine derivatives

    Substitution: Substituted this compound derivatives

Scientific Research Applications

Dinaphthazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antitumor properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure and electronic properties.

Mechanism of Action

The mechanism of action of dinaphthazine involves its interaction with various molecular targets and pathways. In biological systems, this compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species (ROS), contributing to its antimicrobial and antitumor activities.

Comparison with Similar Compounds

    Phenazine: A simpler heterocyclic compound with a single phenazine core.

    Acridine: Contains a three-ring structure with nitrogen at the central position.

    Quinoline: Comprises a benzene ring fused to a pyridine ring.

Dinaphthazine’s unique structure and properties make it a compound of significant interest in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new discoveries and innovations.

Properties

IUPAC Name

2,13-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFTXJRRXYVZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C4C=C5C=CC=CC5=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180458
Record name Dibenzo(b,i)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258-76-4
Record name Dinaphthazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000258764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinaphthazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo(b,i)phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5CGW8AU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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